Rosterolone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Les voies de synthèse et les conditions de réaction du Rosterolone impliquent plusieurs étapes. Le composé est synthétisé à partir de la méstérolone en introduisant un groupe propyle en position 17α. Les conditions réactionnelles impliquent généralement l’utilisation de bases fortes et de solvants organiques pour faciliter la réaction de substitution .

Analyse Des Réactions Chimiques

Le Rosterolone subit divers types de réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau du groupe hydroxyle, le transformant en cétone.

Réduction : Le groupe cétone peut être réduit en groupe hydroxyle.

Substitution : Le groupe propyle en position 17α peut être substitué par d’autres groupes alkyles dans des conditions spécifiques.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants forts comme le permanganate de potassium pour l’oxydation et les agents réducteurs comme l’hydrure de lithium et d’aluminium pour la réduction. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

4. Applications de la recherche scientifique

Le this compound a montré une certaine efficacité dans le traitement de l’acné en raison de ses propriétés anti-androgènes . Il a été étudié pour son potentiel à supprimer l’activité des glandes sébacées sans influencer les concentrations circulantes de testostérone . Outre les applications dermatologiques, le this compound a été étudié pour son utilisation potentielle dans le traitement des affections dépendantes des androgènes .

Applications De Recherche Scientifique

Rosterolone has shown some efficacy in the treatment of acne due to its antiandrogenic properties . It has been studied for its potential to suppress sebaceous gland activity without influencing circulating testosterone concentrations . In addition to dermatological applications, this compound has been explored for its potential use in treating androgen-dependent conditions .

Mécanisme D'action

Le Rosterolone exerce ses effets en agissant comme un antagoniste des récepteurs aux androgènes. Il se lie à ces récepteurs, empêchant les androgènes comme la testostérone d’exercer leurs effets. Cela conduit à une réduction de l’activité androgénique, ce qui est bénéfique dans des affections comme l’acné où les androgènes jouent un rôle important . Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation des récepteurs aux androgènes .

Comparaison Avec Des Composés Similaires

Le Rosterolone est similaire à d’autres anti-androgènes stéroïdiens tels que l’acétate de cyprotérone et la spironolactone. Il est unique en son absence d’effets systémiques lorsqu’il est administré par voie topique . D’autres composés similaires comprennent :

Mestérolone : Un stéroïde androgène et anabolisant utilisé pour traiter les faibles niveaux de testostérone.

Acétate de cyprotérone : Un anti-androgène stéroïdien utilisé dans le traitement du cancer de la prostate et de l’acné sévère.

Spironolactone : Un diurétique épargneur de potassium aux propriétés anti-androgènes utilisé pour traiter l’acné et l’hirsutisme.

L’unicité du this compound réside dans son activité anti-androgénique spécifique sans effets systémiques, ce qui en fait un candidat prometteur pour les traitements topiques .

Activité Biologique

Rosterolone, also known as mesterolone, is a synthetic androgen and anabolic steroid that exhibits notable biological activity through its interaction with androgen receptors (AR). This article provides a comprehensive overview of its pharmacodynamics, medical applications, and case studies illustrating its effects.

Pharmacodynamics

This compound acts primarily as an agonist of the androgen receptor. Unlike testosterone, it is characterized by a poor anabolic effect due to its inactivation by 3α-hydroxysteroid dehydrogenase (3α-HSD) in skeletal muscle tissue. This unique metabolic pathway results in a lower anabolic potency compared to testosterone, although it still maintains a favorable ratio of anabolic to androgenic activity.

Key Pharmacological Properties:

- Androgenic Activity: this compound has a lower androgenic potency than testosterone, making it less likely to cause androgenic side effects such as virilization.

- Anabolic Activity: Its weak anabolic effects are attributed to its rapid inactivation in muscle tissue.

- Non-aromatization: this compound is not a substrate for aromatase, preventing conversion into estrogen and minimizing estrogen-related side effects like gynecomastia and fluid retention.

- Hepatotoxicity: As it is not 17α-alkylated, it has minimal potential for liver toxicity.

Medical Applications

This compound has been utilized in various clinical settings due to its unique properties:

- Androgen Deficiency Treatment: It is prescribed for male hypogonadism and cases where testosterone replacement therapy is contraindicated due to the risk of gynecomastia.

- Support for Male Fertility: The drug has shown potential in enhancing sperm production and quality.

- Delayed Puberty in Boys: It can aid in initiating puberty in boys with delayed development.

Dosage Recommendations:

- Typical dosages range from 50 to 100 mg taken two to three times daily, depending on the clinical indication.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its clinical implications:

Case Study 1: Depression Treatment

A small-scale clinical trial involving patients with depression indicated that this compound could improve symptoms such as anxiety and lack of drive. The study reported significant improvements in patients with dysthymia and bipolar depression, suggesting a potential role for this compound beyond androgen replacement therapy .

Case Study 2: Androgen Replacement Therapy

In another study, participants receiving 100 mg of this compound cipionate bi-monthly showed no significant difference in plasma testosterone levels compared to untreated controls. This finding underscores the complexity of this compound's effects on endogenous hormone levels and its limited role in conventional testosterone therapy .

Comparative Biological Activity Table

| Property | This compound (Mesterolone) | Testosterone |

|---|---|---|

| Androgenic Potency | Low | High |

| Anabolic Potency | Very Low | High |

| Aromatization | No | Yes |

| Hepatotoxicity Potential | Low | Moderate (in 17α-alkylated forms) |

| Clinical Uses | Androgen deficiency, male fertility | General androgen replacement |

Propriétés

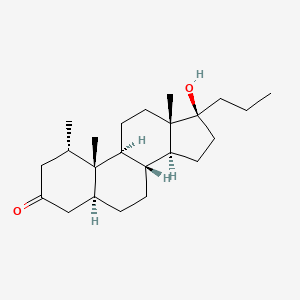

Numéro CAS |

79243-67-7 |

|---|---|

Formule moléculaire |

C23H38O2 |

Poids moléculaire |

346.5 g/mol |

Nom IUPAC |

(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-17-propyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H38O2/c1-5-10-23(25)12-9-19-18-7-6-16-14-17(24)13-15(2)22(16,4)20(18)8-11-21(19,23)3/h15-16,18-20,25H,5-14H2,1-4H3/t15-,16-,18-,19-,20-,21-,22-,23-/m0/s1 |

Clé InChI |

IMFNBOMNWHWKQD-MXENSADDSA-N |

SMILES |

CCCC1(CCC2C1(CCC3C2CCC4C3(C(CC(=O)C4)C)C)C)O |

SMILES isomérique |

CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3([C@H](CC(=O)C4)C)C)C)O |

SMILES canonique |

CCCC1(CCC2C1(CCC3C2CCC4C3(C(CC(=O)C4)C)C)C)O |

Key on ui other cas no. |

79243-67-7 |

Synonymes |

17 alpha-propylmesterolone 17 beta-hydroxy-1 alpha-methyl-17 alpha-propyl-5 alpha-androstan-3-one 17-hydroxy-1-methyl-17-propylandrostan-3-one 17-propylmesterolone SH 434 SH-434 WIN 17665 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.